REACTION_SMILES
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[C:20](=[O:21])([O-:22])[OH:23].[CH3:8][C:9](=[O:10])[OH:11].[Cl:1][c:2]1[n:3][cH:4][cH:5][cH:6][n:7]1.[I:12][c:13]1[cH:14][cH:15][c:16]([NH2:17])[cH:18][cH:19]1.[Na+:24].[O:25]1[CH2:26][CH2:27][O:28][CH2:29][CH2:30]1>>[c:2]1([NH:17][c:16]2[cH:15][cH:14][c:13]([I:12])[cH:19][cH:18]2)[n:3][cH:4][cH:5][cH:6][n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ncccn1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(I)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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|
Type
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product
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Smiles
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Ic1ccc(Nc2ncccn2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |